molecular formula C10H13ClFN B2950678 (3S,4S)-3-Fluoro-4-phenylpyrrolidine;hydrochloride CAS No. 2227705-75-9

(3S,4S)-3-Fluoro-4-phenylpyrrolidine;hydrochloride

Cat. No.: B2950678
CAS No.: 2227705-75-9
M. Wt: 201.67
InChI Key: GIZSGVXLLJKWCI-DHTOPLTISA-N
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Description

(3S,4S)-3-Fluoro-4-phenylpyrrolidine;hydrochloride is a chiral compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fluorine atom and a phenyl group attached to a pyrrolidine ring, making it a valuable building block for various pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Fluoro-4-phenylpyrrolidine;hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric addition of fluorinated reagents to a pyrrolidine precursor under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as chiral phosphoric acids.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors. This method allows for precise control over reaction parameters, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Fluoro-4-phenylpyrrolidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

(3S,4S)-3-Fluoro-4-phenylpyrrolidine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of (3S,4S)-3-Fluoro-4-phenylpyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of its target pathways .

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-3-Fluoro-4-methylpyrrolidine
  • (3S,4S)-3-Fluoro-4-ethylpyrrolidine
  • (3S,4S)-3-Fluoro-4-isopropylpyrrolidine

Uniqueness

(3S,4S)-3-Fluoro-4-phenylpyrrolidine;hydrochloride is unique due to the presence of the phenyl group, which significantly influences its chemical reactivity and biological activity. This distinguishes it from other fluorinated pyrrolidines, which may lack the same level of potency and selectivity in their applications .

Properties

IUPAC Name

(3S,4S)-3-fluoro-4-phenylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-10-7-12-6-9(10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2;1H/t9-,10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZSGVXLLJKWCI-DHTOPLTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)F)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CN1)F)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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